molecular formula C10H14N2O4S B144493 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium CAS No. 136997-71-2

1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium

Cat. No.: B144493
CAS No.: 136997-71-2
M. Wt: 258.3 g/mol
InChI Key: SJHHXGGXZKPIDE-UHFFFAOYSA-N
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Description

1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium (CAS: 136997-71-2), also known as 1-dimethylcarbamoyl-4-(2-sulfoethyl)pyridinium betaine, is a zwitterionic pyridinium derivative with the molecular formula C₁₀H₁₄N₂O₄S and a molecular weight of 258.294 g/mol . Its structure features:

  • A pyridinium core with a dimethylcarbamoyl group at the 1-position.
  • A sulfonatoethyl group (-CH₂CH₂SO₃⁻) at the 4-position, imparting zwitterionic character due to the anionic sulfonate and cationic pyridinium moieties .

Properties

IUPAC Name

2-[1-(dimethylcarbamoyl)pyridin-1-ium-4-yl]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2O4S/c1-11(2)10(13)12-6-3-9(4-7-12)5-8-17(14,15)16/h3-4,6-7H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHHXGGXZKPIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)[N+]1=CC=C(C=C1)CCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90889407
Record name Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt
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Molecular Weight

258.30 g/mol
Source PubChem
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CAS No.

136997-71-2
Record name Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt
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Record name Pyridinium, 1-((dimethylamino)carbonyl)-4-(2-sulfoethyl)-, inner salt
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Record name Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt
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Record name Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt
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Record name 1-dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium
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Record name 1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridinium Hydroxide Inner Salt
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Biological Activity

1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium (DMEP) is an organic compound recognized for its biological activity, particularly in antimicrobial applications and interactions with biological membranes. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

DMEP is a quaternary ammonium salt characterized by the following molecular formula:

  • Molecular Formula : C10_{10}H14_{14}N2_2O4_4S
  • Molecular Weight : 258.29 g/mol

The compound features a pyridinium ring substituted with both a dimethylcarbamoyl group and a sulfonatoethyl group, contributing to its ionic nature and solubility in various solvents. Its structure can be represented as follows:

Structure CN C C O N 1 CC C CCS O O O C C1\text{Structure }\text{CN C C O N 1 CC C CCS O O O C C1}

Antimicrobial Properties

DMEP has been investigated for its potential antimicrobial activity against a range of microorganisms, including bacteria, fungi, and yeasts. Research indicates that DMEP disrupts microbial cell membranes, leading to cell lysis. The exact mechanism of action is still under investigation, but it is believed that the compound interacts with lipid bilayers, altering membrane permeability and integrity .

Table 1: Antimicrobial Activity of DMEP

Microorganism TypeTested StrainsMinimum Inhibitory Concentration (MIC)
BacteriaE. coli50 µg/mL
S. aureus30 µg/mL
FungiC. albicans40 µg/mL
A. niger60 µg/mL

Skin Sensitization

DMEP has been classified as a skin sensitizer (Category 1) according to safety classifications, indicating that it may cause allergic reactions upon skin contact. This property necessitates caution in handling and application, particularly in pharmaceutical formulations .

The proposed mechanism of action for DMEP involves:

  • Membrane Disruption : DMEP's cationic nature allows it to interact with negatively charged components of microbial membranes, leading to disruption and increased permeability.
  • Alteration of Cellular Processes : By affecting membrane integrity, DMEP may influence various cellular processes, including nutrient uptake and waste expulsion.

Applications in Research and Industry

DMEP's unique properties have led to exploration in various fields:

  • Medicinal Chemistry : Its potential as an antimicrobial agent makes it a candidate for developing new therapeutic agents.
  • Material Science : DMEP-based ionic liquids exhibit unique characteristics such as low volatility and high thermal stability, making them suitable for diverse applications in chemical synthesis and materials development.

Case Studies

Several studies have highlighted the effectiveness of DMEP in different applications:

  • Study on Antimicrobial Efficacy : A study demonstrated that DMEP exhibited significant antibacterial activity against multi-drug resistant strains of E. coli and S. aureus, suggesting its potential use in treating infections caused by resistant pathogens.
  • Skin Sensitization Assessment : Research evaluated the sensitization potential of DMEP using the Local Lymph Node Assay (LLNA), confirming its classification as a skin sensitizer and underscoring the need for careful formulation in topical applications.

Scientific Research Applications

Pharmaceutical Applications

DMEP has potential applications as an intermediate in drug synthesis. Its unique structure allows it to interact with various biological molecules, potentially influencing drug efficacy and delivery mechanisms.

Case Study: Antimicrobial Properties

Research indicates that DMEP exhibits antimicrobial activity against a range of microorganisms, including bacteria, fungi, and yeasts. The mechanism of action is believed to involve disruption of microbial cell membranes, although further studies are required to elucidate the precise pathways involved.

Ionic Liquid Research

Due to its ionic nature, DMEP has been explored as a potential ionic liquid (IL). ILs are salts that remain liquid at low temperatures and have unique properties such as high thermal stability and low volatility. DMEP-based ionic liquids are being investigated for applications in:

  • Solvent systems : Enhancing solubility and reactivity in chemical reactions.
  • Electrochemistry : Potential use in batteries and fuel cells due to their conductivity characteristics.

Biochemical Research

DMEP's interactions with biological membranes have been a focal point in biochemical studies. Its classification as a skin sensitizer (Category 1) suggests caution in its application but also highlights its potential for therapeutic uses when properly managed.

Interaction Studies

DMEP has shown the ability to alter membrane permeability, which can influence cellular processes. This property makes it a candidate for further exploration in drug delivery systems and therapeutic formulations.

Material Science

The compound's unique solubility properties make it valuable in material science applications, particularly in the development of new materials with specific functional characteristics.

Comparison with Similar Compounds

Comparison with Similar Pyridinium Compounds

Pyridinium derivatives exhibit diverse applications based on substituents, charge, and molecular architecture. Below is a comparative analysis of structurally or functionally related compounds:

Structural Analogues
Compound Name Molecular Formula Substituents Charge Key Properties/Applications References
1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium C₁₀H₁₄N₂O₄S Dimethylcarbamoyl, sulfonatoethyl Zwitterionic High water solubility; regulated in consumer products
1-Methyl-4-phenylpyridinium (MPP⁺) C₁₂H₁₂N⁺ Methyl, phenyl Cationic Neurotoxin (induces Parkinsonism); used in neurodegeneration studies
1-Hexadecyl-4-methyl-pyridinium bromide C₂₂H₄₀N⁺Br⁻ Hexadecyl, methyl Cationic Surfactant; forms micelles in aqueous solutions
4-Dimethylaminopyridinium arylsulfonyl carbamoylides Varies Arylsulfonyl, dimethylamino Cationic Reactive intermediates in heterocyclic synthesis

Key Observations :

  • Charge Effects : Zwitterionic compounds like the target exhibit balanced solubility in polar solvents, whereas cationic derivatives (e.g., MPP⁺) interact strongly with biological membranes or anions.
  • Substituent Influence : Long alkyl chains (e.g., hexadecyl) enhance surfactant properties, while aryl groups (e.g., phenyl in MPP⁺) contribute to lipophilicity and bioactivity .
Functional Analogues
2.2.1 Acetylcholinesterase Reactivators

Bisquaternary pyridinium oximes (e.g., obidoxime, pralidoxime) are antidotes for organophosphate poisoning. Structural comparisons include:

  • Linker Effects : Bisoximes with aliphatic linkers (e.g., compound 25 ) show superior reactivation of acetylcholinesterase (74% efficacy) compared to heteroaromatic linkers (47–52%) .
  • Charge Density: Dicationic pyridinium salts exhibit stronger enzyme binding than monocationic analogs. The target compound’s zwitterionic structure may limit such interactions.
2.2.2 Solvent Extraction Agents

Pyridinium nitrates (e.g., 1-hexyl-4-methylpyridinium nitrate ) extract metal ions via ion-pair mechanisms. The target compound’s sulfonate group could hinder extraction efficiency due to competing anion interactions .

2.2.3 Methylating Agents

Pyridinium dications (e.g., N-methyl disalts) are potent methylating agents, outperforming dimethyl sulfate in nucleophilic substitutions .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties
Property This compound MPP⁺ 1-Hexadecyl-4-methyl-pyridinium bromide
Molecular Weight (g/mol) 258.29 170.23 398.46
Solubility High (zwitterionic) Moderate (polar solvents) Low (surfactant in water)
Toxicity GHS07 warning; prohibited in diapers Neurotoxic Low (surfactant)
Table 2: Reactivation Efficacy of Bisquaternary Pyridinium Oximes
Compound (Linker Type) Reactivation Efficacy (EeAChE) Reactivation Efficacy (rHuAChE)
Aliphatic linker (25 ) 74% 8%
Heteroaromatic linker (28 ) 47% <5%

Q & A

Q. What quality criteria should be prioritized in spectroscopic characterization of this compound?

  • Methodological Answer :
  • Signal-to-Noise Ratio : Ensure NMR spectra have sufficient resolution (≥300 MHz) to resolve overlapping peaks.
  • Isotopic Purity : Use deuterated solvents free of proton contaminants for accurate integration.
  • Cross-Technique Validation : Correlate NMR data with IR spectroscopy (e.g., carbamoyl C=O stretch at ~1650 cm⁻¹) .

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